5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-5-13-10(15)14(7-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGBWHHEVHEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the pyridinylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 of the pyrimidinone core enables nucleophilic substitution reactions. This reactivity is exploited to generate derivatives for pharmaceutical and materials science applications.
Key Reagents and Conditions
-
Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in THF/H₂O at 80°C .
-
Amine Substitution : Reaction with primary/secondary amines (e.g., morpholine) in ethanol under reflux yields pyrimidin-2(1H)-one derivatives .
-
Thiol Substitution : Treatment with thiols (e.g., p-methoxybenzylthiol) in DMF at −45°C with K₂CO₃ as a base .
Example Reaction Outcomes
Oxidation and Reduction Reactions
The pyridin-3-ylmethyl group and pyrimidinone core undergo redox transformations.
Oxidation Pathways
-
Pyridin-3-ylmethyl Oxidation : Using KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid.
-
Core Oxidation : Chromium trioxide (CrO₃) in acetic acid oxidizes the pyrimidinone ring to a pyrimidinedione.
Reduction Pathways
-
Bromine Reduction : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one .
-
Nitro Group Reduction : If present, nitro groups are reduced to amines using SnCl₂/HCl.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.
Notable Examples
-
Isothiazolo[4,5-b]pyridine Formation : Oxidative cyclization with bromine (Br₂) in ethyl acetate at 0°C yields fused heterocycles .
-
Pyrazolo[3,4-d]pyrimidine Synthesis : Reaction with hydrazine derivatives under microwave irradiation forms tricyclic structures .
Reaction Conditions
| Product | Reagents | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Isothiazolo[4,5-b]pyridine | Br₂, EtOAc | 75 | 0°C, 2 h | |
| Pyrazolo[3,4-d]pyrimidine | NH₂NH₂, EtOH | 68 | Reflux, 6 h |
Stability Under Acidic/Basic Conditions
-
Acidic Conditions : Stable in dilute HCl (pH 2–4) but degrades in concentrated H₂SO₄ .
-
Basic Conditions : Decomposes in NaOH (>1 M) due to pyrimidinone ring opening .
Thermal Stability
Mechanistic Insights
-
Suzuki Coupling Mechanism : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with boronic acid and reductive elimination .
-
Cyclization Mechanism : Bromine acts as both an oxidizing agent and leaving group, facilitating intramolecular bond formation .
Comparative Reactivity
| Reaction Type | 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one | 5-Chloro Analog |
|---|---|---|
| Suzuki Coupling | Faster (Br better leaving group) | Slower |
| Nucleophilic Substitution | Moderate | Faster (Cl smaller size) |
| Oxidative Stability | More stable | Less stable |
Industrial-Scale Considerations
Scientific Research Applications
5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinylmethyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrimidin-2(1H)-one core distinguishes this compound from analogues with pyridin-2(1H)-one (single nitrogen) or pyridazin-3(2H)-one (two adjacent nitrogens) cores. For example:
- 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3, ): The single nitrogen in the pyridinone ring reduces hydrogen-bonding capacity, which may limit interactions with biological targets compared to pyrimidinones .
Key Insight: Pyrimidinones generally exhibit broader pharmacological applicability due to their dual nitrogen atoms, enabling diverse binding modes .
Halogen Substituent Effects
Halogenation at the 5-position is common in bioactive pyrimidinones. Comparisons include:
Table 1: Halogen Substituent Comparison
| Compound | Halogen | Molecular Weight | LogP (Predicted) | Key Properties |
|---|---|---|---|---|
| Target Compound | Br | 266.09* | 1.31† | High lipophilicity, π-π interactions |
| 5-Chloropyrimidin-2(1H)-one | Cl | 167.00 | 0.85† | Improved metabolic stability |
| 5-Bromo-3-fluoropyridin-2(1H)-one | Br, F | 202.03 | 1.50† | Enhanced electronic effects |
Substituent Diversity at N1
The pyridin-3-ylmethyl group differentiates the target compound from derivatives with alkyl or aryl substituents:
- Compound 31e (): A pyrimidin-2(1H)-one with a cyanophenyl and methylpiperidinylmethoxy group showed potent antiproliferative activity (IC50 = 26 nM), highlighting the impact of electron-withdrawing substituents .
Key Insight : Bulky or aromatic substituents at N1 (e.g., pyridinylmethyl) enhance target binding through hydrophobic and π-π interactions, whereas smaller groups may improve solubility .
Biological Activity
5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a bromine atom, a pyridinylmethyl group, and a pyrimidinone core. Its synthesis typically involves the bromination of a pyrimidinone precursor, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. Common reagents include bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the pyridinylmethyl group enhances its binding affinity to these targets, influencing their activity and leading to various biological effects. This compound has been implicated in the modulation of kinase enzymes, which are critical in numerous cellular signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of halogenated compounds similar to this compound. For instance, related pyridine derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer properties as well. Compounds with similar frameworks have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For example, certain derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating high potency .
Data Table: Biological Activity Summary
| Biological Activity | Target Organisms/Enzymes | MIC/IC50 Values | References |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |
| Escherichia coli | 0.0039 - 0.025 mg/mL | ||
| Anticancer | CDK2 | 0.36 µM | |
| CDK9 | 1.8 µM |
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating various pyridine derivatives, compounds structurally related to this compound exhibited varying degrees of antibacterial activity, particularly against S. aureus and E. coli. The introduction of halogens was found to enhance bioactivity significantly, suggesting that modifications to the structure can lead to improved therapeutic agents .
Case Study 2: Inhibition of Kinases
Research has shown that derivatives based on the pyrimidinone core can effectively inhibit key kinases involved in cancer progression. One study reported that specific modifications led to compounds with enhanced selectivity for CDK2 over CDK9, suggesting that structural variations can lead to promising anticancer therapies .
Q & A
Basic Questions
Q. What spectroscopic techniques are critical for confirming the structure of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyridine and pyrimidine ring substitution patterns. Pay attention to deshielding effects from the bromine atom and pyridin-3-ylmethyl group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (CHBrNO, MW 266.09) and detect fragmentation pathways indicative of bromine loss (e.g., M-Br peaks).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching vibrations near 1650–1700 cm and aromatic C-H stretches.
- Safety Note : Handling during analysis requires PPE due to potential inhalation hazards .
Q. What safety protocols should be prioritized when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First-Aid Measures : If inhaled, immediately move to fresh air and seek medical attention. For skin contact, wash thoroughly with water .
- Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Refer to SDS guidelines for similar brominated heterocycles .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction to determine bond lengths (e.g., C-Br ~1.9 Å) and angles. For example, pyrimidinone ring puckering can be quantified using SHELXL refinement .
- Challenges : Bromine’s high electron density may cause absorption effects; apply empirical corrections during data processing.
- Validation : Compare experimental bond angles (e.g., N-C-O ~120°) with computational models (DFT) to confirm tautomeric forms .
Q. What synthetic strategies address low yields in the bromination of pyrimidin-2(1H)-one precursors?
- Methodological Answer :
- Optimization Steps :
Protecting Groups : Temporarily protect the pyrimidinone carbonyl with a trimethylsilyl group to direct bromination to the 5-position.
Reagent Selection : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions (e.g., ring bromination at undesired positions).
Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (≥95%) .
Q. How can researchers reconcile conflicting bioactivity data for this compound across studies?
- Methodological Answer :
- Purity Analysis : Quantify impurities (e.g., de-brominated byproducts) using LC-MS. Impurities >1% can skew biological assays .
- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce variability in IC measurements.
- Structural Analogues : Compare activity with analogues (e.g., 5-chloro or 5-fluoro derivatives) to identify substituent-specific trends .
Data Contradiction Analysis
Q. Why do computational and experimental logP values differ for this compound?
- Methodological Answer :
- Experimental LogP : Determine via shake-flask method (octanol/water partitioning) to account for hydrogen bonding from the pyrimidinone and pyridine groups.
- Computational Adjustments : Use software like MarvinSuite to refine atomic charge models, which often underestimate bromine’s hydrophobic contribution.
- Validation : Cross-check with HPLC retention times under reversed-phase conditions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
